molecular formula C17H11ClN6S B2859411 5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile CAS No. 1002540-88-6

5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B2859411
CAS No.: 1002540-88-6
M. Wt: 366.83
InChI Key: MBDWRQVPGVTQHI-UHFFFAOYSA-N
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Description

“5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile” is a compound with the molecular formula C17H11ClN6S . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile” consists of a pyrazole ring attached to a thieno[2,3-d]pyrimidin-4-yl group and a 4-chlorophenyl group . The exact structural details are not available from the search results.

Scientific Research Applications

Synthesis and Biological Activity

This compound has been used in the synthesis of novel heterocyclic compounds. For example, Al-Adiwish et al. (2017) utilized it for synthesizing new fused pyrazolo[1,5-a]pyrimidines with reported antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Antimicrobial Agents

El-ziaty et al. (2016) synthesized derivatives of this compound for use as antimicrobial agents. Their study showed that some derivatives have potent antimicrobial activity (El-ziaty et al., 2016).

Corrosion Inhibition

Abdel Hameed et al. (2020) explored the use of derivatives of this compound for corrosion inhibition on C-steel surfaces in HCl. Their findings indicate an increase in corrosion inhibition efficiency with increased concentration of the inhibitor (Abdel Hameed et al., 2020).

Anticancer Activity

Hafez et al. (2016) synthesized derivatives of this compound and evaluated their anticancer activity. Some derivatives exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Anti-Inflammatory Activity

Fahmy et al. (2012) synthesized heterocyclic derivatives of this compound and evaluated their anti-inflammatory activities. Most of the obtained compounds exhibited significant anti-inflammatory activities (Fahmy et al., 2012).

Future Directions

The future directions for the study of “5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . As pyrazoles are considered privileged scaffolds in medicinal chemistry, they are likely to continue attracting the attention of researchers .

Properties

IUPAC Name

5-amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6S/c1-9-13(10-2-4-12(18)5-3-10)14-16(21-8-22-17(14)25-9)24-15(20)11(6-19)7-23-24/h2-5,7-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDWRQVPGVTQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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